6-Methyl-5-phenylpyridin-2(1H)-one

Physicochemical profiling Regioisomer comparison Drug-likeness

Researchers often face supply chain uncertainty with pyridinone regioisomers-ordering a generic 'methyl-phenyl-pyridinone' risks receiving the wrong tautomer. This product is precisely the 6-methyl-5-phenyl regioisomer (CAS 84596-29-2), a validated PDE10A inhibitor scaffold (>1500-fold potency gain over 2-aminopyridine), and a matched negative control for APP 201-533 cardiotonic studies. • CAS-verified identity eliminates regioisomer mix-ups. • Enables systematic SAR at 1-, 3-, 4-positions for PDE10A programs. • Serves as cyclization precursor for benzo[f]quinoline/ergoline scaffolds. • Reference point for ADME profiling (XLogP3=1.8, TPSA=29.1 Ų).

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 84596-29-2
Cat. No. B8714851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-phenylpyridin-2(1H)-one
CAS84596-29-2
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO/c1-9-11(7-8-12(14)13-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)
InChIKeyZYZOVTCJHAAEMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5-phenylpyridin-2(1H)-one: Chemical Identity and Physicochemical Properties


6-Methyl-5-phenylpyridin-2(1H)-one is a disubstituted 2-pyridinone heterocycle bearing a methyl group at the 6-position and a phenyl substituent at the 5-position. It is a positional isomer (regioisomer) of the approved antifibrotic drug pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), with which it shares the identical molecular formula C₁₂H₁₁NO and molecular weight 185.22 g/mol but differs in the location of the methyl and phenyl groups on the pyridinone ring [1]. Its computed physicochemical parameters include a polar surface area (PSA) of 33.12 Ų and a calculated LogP of 2.76 [1], distinguishing it from other simple phenylpyridinone regioisomers and making it a valuable scaffold for medicinal chemistry and fragment-based lead generation programs.

Scaffold for PDE10A pharmacophore studies
Synthetic intermediate for benzo[f]quinoline and ergoline synthesis
Negative control for PDE/cardiotonic screening

6-Methyl-5-phenylpyridin-2(1H)-one: Structural Specificity and Procurement Risks


Pyridinone positional isomers possess distinct three-dimensional geometries and electron distributions that directly govern target binding, ADMET profiles, and synthetic reactivity. 6-Methyl-5-phenylpyridin-2(1H)-one and pirfenidone share the same ring system and substituent atoms but place them at different ring positions, resulting in a >28% increase in calculated LogP and a 50% larger polar surface area relative to pirfenidone [1]. Such differences are known to translate into measurable variations in membrane permeability, solubility, and protein binding [2]. Generic substitution between these regioisomers without confirmatory biological and analytical data therefore risks introducing uncontrolled variables in pharmacological assays, analytical method development, and structure-activity relationship (SAR) studies.

Regioisomer
Substituting with pirfenidone (N-phenyl isomer) alters tautomeric equilibrium and hydrogen-bonding capacity, impacting solubility and target recognition.
3-Amino absence
The target compound lacks the 3-amino group; PDE inhibition and positive inotropic effects reported for APP 201-533 are not present, so screening results will differ.
Synthetic route
N-phenyl regioisomers cannot undergo the C5-C6 cyclization required for benzo[f]quinoline synthesis, limiting access to reported polycyclic scaffolds.

6-Methyl-5-phenylpyridin-2(1H)-one: Key Differentiation from Analogs


Regioisomerism vs. Pirfenidone

Compared with its clinical-stage regioisomer pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), 6-methyl-5-phenylpyridin-2(1H)-one exhibits a calculated LogP difference of +0.62 (2.76 vs. 2.15) and a polar surface area (PSA) difference of +11.12 Ų (33.12 vs. 22.00 Ų) [1]. These values indicate that the target compound is substantially more lipophilic while simultaneously possessing a larger polar surface area—a combination that alters the balance between passive membrane permeability and aqueous solubility in a manner distinct from pirfenidone.

Regioisomerism vs. Pirfenidone
Cross-study comparable
Target XLogP3 1.8
Pirfenidone logP ~1.2–1.5
Δ 0.3–0.6 units higher lipophilicity
Higher lipophilicity and distinct tautomerism may affect ADME properties.
Computed property comparison; verify experimentally.
Physicochemical profiling Regioisomer comparison Drug-likeness

3-Amino Group Role: Comparison with APP 201-533

6-Methyl-5-phenylpyridin-2(1H)-one (reported as 5-phenyl-6-methyl-2-pyridone) has been employed as a key starting material for the construction of benzo[f]quinoline and ergoline ring systems via condensation with cyanoacetic acid derivatives followed by cyclization [1]. This specific reactivity, driven by the 6-methyl group's participation in enolate formation and subsequent annulation, is not accessible with the pirfenidone regioisomer (lacking a methyl group at the 6-position). The synthetic route yields stable pyruvic acid derivatives that serve as advanced intermediates for ergot alkaloid analogs.

3-Amino role vs. APP 201-533
Class-level inference
APP 201-533 PDE IC50 1.6×10⁻⁴ M
Target: no PDE inhibition
LV dP/dt increase 34–132% (dog, 0.2–2 mg/kg i.v.)
Loss of PDE inhibition and inotropic activity supports negative control use.
Class-level inference; functional divergence reported.
Synthetic intermediate Alkaloid synthesis Heterocyclic chemistry

Benzo[f]quinoline and Ergoline Synthesis Intermediate

The 3-amino derivative APP 201-533 (3-amino-6-methyl-5-phenyl-2(1H)-pyridinone) demonstrates phosphodiesterase-inhibitory activity with an IC₅₀ of 1.6 × 10⁻⁴ M and produces a 34 ± 3% to 132 ± 28% increase in left ventricular dP/dt in anesthetized dogs at i.v. doses of 0.2–2 mg/kg [1]. 6-Methyl-5-phenylpyridin-2(1H)-one lacks the 3-amino group that is critical for this pharmacological activity, rendering it devoid of the positive inotropic and phosphodiesterase-inhibitory effects observed with APP 201-533. This structural distinction makes the target compound suitable as a negative control or inactive scaffold in cardiotonic drug discovery programs.

Synthetic intermediate
Direct head-to-head comparison
5-phenyl-6-methyl pattern → cyclization via oxalyl chloride to benzo[f]quinolines (J. Org. Chem. 1961)
Enables historically validated polycyclic synthesis route.
N-phenyl isomer cannot undergo this cyclization.
Cardiotonic agent Phosphodiesterase inhibition Structural analog differentiation

6-Methyl-5-phenylpyridin-2(1H)-one: Research and Industrial Applications


PDE10A Inhibitor Discovery in CNS

The >50% difference in polar surface area and >28% difference in LogP relative to pirfenidone [1] positions 6-methyl-5-phenylpyridin-2(1H)-one as an ideal regioisomeric control compound. Researchers investigating antifibrotic mechanisms can use this compound to deconvolute whether observed pharmacological effects are driven by the specific substitution pattern of pirfenidone or are general properties of the phenylpyridinone scaffold. Its distinct physicochemical signature also supports property-based lead optimization campaigns where modulation of lipophilicity and polarity is desired.

Benzo[f]quinoline and Ergoline Synthesis

The validated synthetic route to benzo[f]quinoline and ergoline scaffolds from 6-methyl-5-phenylpyridin-2(1H)-one [2] makes this compound a strategic building block for medicinal chemistry groups synthesizing libraries of polycyclic nitrogen-containing compounds. The 6-methyl group enables enolate chemistry that is not accessible from the pirfenidone regioisomer, providing a unique entry point for diversity-oriented synthesis targeting CNS and cardiovascular indications historically associated with ergoline alkaloids.

Negative Control Scaffold for Cardiotonic/PDE Screening

Because 6-methyl-5-phenylpyridin-2(1H)-one lacks the 3-amino group required for the phosphodiesterase inhibition and positive inotropic activity observed with APP 201-533 (IC₅₀ = 1.6 × 10⁻⁴ M) [3], it can be procured and deployed as an inactive scaffold control. This allows unambiguous attribution of cardiotonic effects to the 3-amino pharmacophore rather than the pyridinone core, strengthening mechanistic conclusions in cardiovascular drug discovery programs.

Application
Selection Property
Validation Focus
PDE10A pharmacophore studies
Pyridin-2(1H)-one core scaffold
PDE10A enzyme inhibition assay
Benzo[f]quinoline synthesis
5-phenyl-6-methyl substitution
Cyclization with oxalyl chloride/sulfuric acid
Negative control screening
Absence of 3-amino group
PDE and cardiotonic activity assays
Physicochemical benchmark
Intermediate HBD, HBA, TPSA
ADME permeability and solubility profiling
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